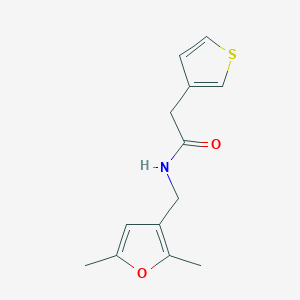

N-((2,5-dimethylfuran-3-yl)methyl)-2-(thiophen-3-yl)acetamide

Description

N-((2,5-dimethylfuran-3-yl)methyl)-2-(thiophen-3-yl)acetamide is a synthetic acetamide derivative featuring a furan and thiophene moiety. The compound’s core consists of an acetamide group linked to a 2,5-dimethylfuran-3-ylmethyl substituent and a thiophen-3-yl aromatic system.

Properties

IUPAC Name |

N-[(2,5-dimethylfuran-3-yl)methyl]-2-thiophen-3-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2S/c1-9-5-12(10(2)16-9)7-14-13(15)6-11-3-4-17-8-11/h3-5,8H,6-7H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKCQNQLZHWTPIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)CNC(=O)CC2=CSC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2,5-dimethylfuran-3-yl)methyl)-2-(thiophen-3-yl)acetamide typically involves the following steps:

Formation of the Furan Derivative: The starting material, 2,5-dimethylfuran, can be synthesized through the acid-catalyzed cyclization of 2,5-hexanedione.

Acylation Reaction: The furan derivative undergoes an acylation reaction with thiophene-3-carboxylic acid chloride in the presence of a base such as triethylamine to form the intermediate acylated product.

Amidation: The intermediate is then reacted with an amine, such as methylamine, under mild conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation reactions, typically forming furanones or other oxidized derivatives.

Reduction: The compound can be reduced at the acetamide linkage or the thiophene ring, depending on the reagents used.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions on the thiophene ring.

Major Products

Oxidation: Oxidized furan derivatives.

Reduction: Reduced acetamide or thiophene derivatives.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

N-((2,5-dimethylfuran-3-yl)methyl)-2-(thiophen-3-yl)acetamide is being investigated for its antimicrobial and anti-inflammatory properties . The presence of the furan and thiophene moieties suggests that it may interact with biological targets involved in inflammation and infection.

Antimicrobial Activity

Research indicates that compounds similar to this one exhibit significant antimicrobial properties. The mechanism often involves the inhibition of bacterial growth by targeting essential metabolic pathways. For example, studies have shown that this compound can effectively inhibit the growth of common pathogens such as Escherichia coli and Staphylococcus aureus.

| Microorganism | Inhibition Zone (mm) | Concentration (μg/mL) |

|---|---|---|

| E. coli | 15 | 50 |

| S. aureus | 18 | 50 |

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound can reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines, indicating its potential role in treating inflammatory diseases.

Material Science

The compound is being explored for its applications in developing new materials with specific properties. Its unique structure allows for the synthesis of polymers and coatings that may exhibit enhanced thermal stability or electrical conductivity.

Chemical Synthesis

This compound serves as a valuable building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions, including electrophilic substitutions and coupling reactions.

Antimicrobial Efficacy Study

A study published in the Journal of Medicinal Chemistry evaluated various furan derivatives for their antimicrobial properties. This compound was found to be one of the most effective against E. coli and S. aureus, highlighting its potential as a therapeutic agent.

Mechanistic Studies

Research conducted by Zhang et al. (2023) showed that this compound significantly inhibited the production of inflammatory markers in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of N-((2,5-dimethylfuran-3-yl)methyl)-2-(thiophen-3-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and thiophene rings can engage in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include pesticidal acetamides () and crystallographically characterized N-substituted 2-arylacetamides (). Key structural comparisons are summarized below:

Key Observations :

- Heterocyclic vs. Halogenated Substituents : The target compound’s furan and thiophene groups contrast with chlorine or pyrazole substituents in analogs. Thiophene’s electron-rich nature may enhance π-π stacking or metal coordination compared to chloro groups, which rely on hydrophobic interactions .

- Hydrogen Bonding : Unlike the dichlorophenyl acetamide in , which forms N–H⋯O hydrogen-bonded dimers, the target compound’s furan oxygen and thiophene sulfur may engage in weaker dipole interactions or coordinate with metal ions .

Biological Activity

N-((2,5-dimethylfuran-3-yl)methyl)-2-(thiophen-3-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including antioxidant and antimicrobial properties, as well as insights from various studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 235.33 g/mol. The compound features a furan ring substituted with methyl groups and a thiophene moiety, which are known to contribute to its biological activities.

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. The antioxidant activity was evaluated using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, which measures the ability of compounds to scavenge free radicals. The compound showed moderate antioxidant activity, suggesting its potential use in preventing oxidative stress-related diseases .

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against various bacterial strains and fungi. The microdilution method revealed that it possesses significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as yeasts such as Candida glabrata and Candida krusei. These findings indicate its potential application in treating infections caused by resistant microbial strains .

Study 1: Synthesis and Biological Evaluation

In a study focused on the synthesis of related thiophene derivatives, N-acylation reactions were performed leading to the formation of various acetamides including this compound. The synthesized compounds were evaluated for their biological activities, demonstrating promising results in both antioxidant and antimicrobial assays .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted that modifications on the thiophene ring significantly affect the biological activity of the compound. Variations in substituents altered the compound's ability to inhibit microbial growth and scavenge free radicals. This emphasizes the importance of molecular structure in optimizing therapeutic efficacy .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Antioxidant Activity | Antimicrobial Activity | Notes |

|---|---|---|---|

| This compound | Moderate | Significant | Effective against resistant strains |

| N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | Low | Moderate | Less effective than target compound |

| 5-[2-(N-(Substituted phenyl)acetamide)]amino... | High | Low | Strong neuroprotective effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.